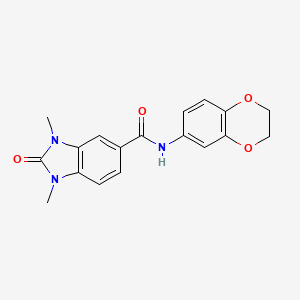![molecular formula C19H21ClN4 B5300281 2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5300281.png)
2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CLN-081 and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory effects by reducing the production of certain inflammatory cytokines. This compound has also been found to inhibit the growth of certain tumor cells and to have anti-viral properties by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine in lab experiments is its potential to have multiple applications. This compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile tool for scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to study its potential use in the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a versatile tool for scientific investigation. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of 2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine has been achieved using various methods. One of the most common methods involves the reaction of 2-chloro-5-nitropyridine with 1-benzyl-4-piperazinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction produces the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine has been studied for its potential applications in scientific research. It has been found to have potential anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c20-18-6-2-1-5-16(18)13-22-9-11-23(12-10-22)14-17-15-24-8-4-3-7-19(24)21-17/h1-8,15H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINHRQPYZKLEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5300200.png)

![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5300219.png)
![(3S*,4R*)-1-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5300223.png)
![(1-methyl-1H-imidazol-2-yl)[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5300230.png)
![N-isopropyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(tetrahydrofuran-2-yl)thiophene-2-carboxamide](/img/structure/B5300240.png)
![methyl 2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}nicotinate](/img/structure/B5300247.png)
![2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5300256.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5300259.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5300267.png)
![methyl 2-{5-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5300273.png)
![2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5300274.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5300282.png)
![ethyl 5-(2-ethoxyphenyl)-2-(4-methoxy-3-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300297.png)